molecular formula C10H10O4S B076870 2-(Carboxymethylsulfanyl)-2-phenylacetic acid CAS No. 13330-93-3

2-(Carboxymethylsulfanyl)-2-phenylacetic acid

Cat. No. B076870
CAS RN: 13330-93-3
M. Wt: 226.25 g/mol
InChI Key: AIUNWFBYULOSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxymethylsulfanyl)-2-phenylacetic acid, also known as CMSPA, is a chemical compound with potential therapeutic applications in various fields of medicine. It is a derivative of phenylacetic acid and contains a sulfanyl group in its structure. CMSPA has been studied extensively for its pharmacological properties and has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of 2-(Carboxymethylsulfanyl)-2-phenylacetic acid is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and modulating the immune response. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.

Biochemical And Physiological Effects

2-(Carboxymethylsulfanyl)-2-phenylacetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to decrease the activity of COX-2, which reduces the production of prostaglandins. Additionally, 2-(Carboxymethylsulfanyl)-2-phenylacetic acid has been shown to have analgesic effects and reduce pain in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Carboxymethylsulfanyl)-2-phenylacetic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(Carboxymethylsulfanyl)-2-phenylacetic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 2-(Carboxymethylsulfanyl)-2-phenylacetic acid. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of inflammatory diseases, such as arthritis. Another direction is to investigate its potential as an anti-cancer agent and its ability to inhibit the growth of cancer cells. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.

Synthesis Methods

The synthesis of 2-(Carboxymethylsulfanyl)-2-phenylacetic acid involves the reaction of phenylacetic acid with thioacetic acid in the presence of a catalyst. The resulting product is then oxidized to form 2-(Carboxymethylsulfanyl)-2-phenylacetic acid. This method of synthesis has been optimized to produce high yields of 2-(Carboxymethylsulfanyl)-2-phenylacetic acid with high purity.

Scientific Research Applications

2-(Carboxymethylsulfanyl)-2-phenylacetic acid has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In preclinical studies, 2-(Carboxymethylsulfanyl)-2-phenylacetic acid has been effective in reducing inflammation and pain in animal models. It has also shown potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(carboxymethylsulfanyl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-8(12)6-15-9(10(13)14)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUNWFBYULOSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296581
Record name [(carboxymethyl)sulfanyl](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carboxymethylsulfanyl)-2-phenylacetic acid

CAS RN

13330-93-3
Record name NSC109959
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(carboxymethyl)sulfanyl](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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